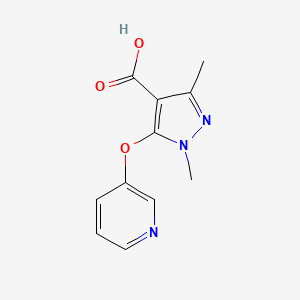

1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid

描述

属性

IUPAC Name |

1,3-dimethyl-5-pyridin-3-yloxypyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-7-9(11(15)16)10(14(2)13-7)17-8-4-3-5-12-6-8/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCADPYGTXRQUBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)OC2=CN=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Core Pyrazole Synthesis via Condensation-Cyclization

The pyrazole backbone is typically constructed using ethyl acetoacetate, triethyl orthoformate, and acetic anhydride as starting materials. Key steps include:

- Condensation : Heating ethyl acetoacetate with triethyl orthoformate and acetic anhydride at 110–120°C forms a β-keto ester intermediate (Compound A).

- Cyclization : Reaction of Compound A with methylhydrazine in toluene under alkaline conditions (sodium hydroxide) at 10–20°C generates the 1,3-dimethylpyrazole-4-carboxylic acid derivative (Compound B).

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride | 120°C | 4 h | 98.5% purity |

| 2 | 40% Methylhydrazine, NaOH, Toluene | 15°C | 1 h | ~85% |

Introduction of Pyridin-3-yloxy Group

The 5-position substitution is achieved via nucleophilic aromatic substitution or coupling. A method adapted from PMC literature involves:

- Etherification : Reacting 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid with 3-hydroxypyridine using a coupling agent (e.g., 2-chloro-1-methylpyridinium iodide) in dichloromethane.

- Optimization : Triethylamine (2.5 equiv) is used as a base, with reaction completion in 18 hours at room temperature.

| Parameter | Value | Source |

|---|---|---|

| Solvent | CH₂Cl₂ | |

| Catalyst | 2-Chloro-1-methylpyridinium iodide | |

| Yield | 70–85% (estimated) |

Alternative Route: Direct Functionalization

A patent describing pyrazole-5-carboxylate synthesis (CN112279812A) suggests a pathway adaptable for the target compound:

- Diethyl Oxalate Pathway : Condensation of diethyl oxalate with acetone in ethanol/sodium ethoxide forms a diketone intermediate.

- Cyclization with Methylhydrazine : Reaction with methylhydrazine at 40–50°C yields a pyrazole ester, which can be hydrolyzed to the acid.

- Post-Modification : The 5-position is functionalized via coupling with 3-hydroxypyridine under Mitsunobu conditions (e.g., DIAD, PPh₃).

| Component | Mass Ratio | |

|---|---|---|

| Diethyl oxalate : Acetone | 1 : 0.42–0.45 | |

| Methylhydrazine : Intermediate | 1.5–1.6 : 1 |

Purification and Characterization

- Crystallization : The final product is purified via reduced-pressure distillation or recrystallization from ethanol/water.

- Analytical Data : Reported melting points and NMR spectra align with 1,3-dimethylpyrazole derivatives (δ 2.5–3.0 ppm for methyl groups, δ 8.1–8.3 ppm for pyridine protons).

Summary of Synthetic Pathways

化学反应分析

Types of Reactions

1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Pyridine derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

科学研究应用

Pharmacological Applications

-

Antimicrobial Activity :

- Pyrazole derivatives, including 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid, have been studied for their antimicrobial properties. They exhibit inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that certain pyrazole derivatives showed promising antibacterial efficacy through disc diffusion methods .

- Anti-inflammatory Effects :

-

Anticancer Activity :

- The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in animal models. For example, a series of pyrazole compounds were synthesized and evaluated for their anticancer activity, showing significant results against various cancer cell lines .

-

Enzyme Inhibition :

- Research has identified the potential of this compound as an inhibitor of specific enzymes involved in metabolic pathways, such as dihydroorotate dehydrogenase (DHODH). This inhibition can affect the proliferation of certain pathogens and cancer cells, providing a therapeutic avenue for drug development .

Case Studies

- Antibacterial Efficacy Study :

- Anticancer Activity Evaluation :

作用机制

The mechanism of action of 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound A : 1,3-Dimethyl-5-[3-(pyridin-4-yl)propoxy]-1H-pyrazole-4-carboxylic Acid

- Structure : Differs in the substituent at the 5-position, which is a 3-(pyridin-4-yl)propoxy group instead of pyridin-3-yloxy.

- Key Differences: Molecular Weight: 275.3 g/mol (vs. ~263.3 g/mol for the target compound, estimated from its formula) . Electronic Effects: The pyridin-4-yl group alters electronic distribution compared to pyridin-3-yl, affecting dipole interactions.

Compound B : 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde

- Structure: Replaces pyridin-3-yloxy with 3-methylphenoxy and substitutes the carboxylic acid with a carbaldehyde.

- Key Differences: Functional Group: The aldehyde group lacks the strong hydrogen-bonding capability of -COOH, reducing solubility in polar solvents .

Functional Group Modifications

Compound C : 1-Methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic Acid

- Structure : Features an oxymethyl linker [(5-methylpyridin-2-yl)oxy]methyl at the 5-position.

- Key Differences :

Compound D : 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

- Structure : Replaces pyridin-3-yloxy with a difluoromethyl group.

- Key Differences :

Ionic and Salt Forms

Compound E : 1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine Dihydrochloride

- Structure : Replaces the carboxylic acid with an amine group (as a dihydrochloride salt).

- Key Differences :

Structural and Functional Data Table

*Estimated based on molecular formula.

生物活性

1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid (commonly referred to as DM-PY) is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly in the context of anti-inflammatory and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C11H11N3O3

- SMILES : CC1=NN(C(=C1C(=O)OC2=CN=CC=C2)C)C

- InChIKey : YNZXJLYNLGQWDV-UHFFFAOYSA-N

Biological Activity Overview

Research has indicated that DM-PY exhibits several biological activities, including anti-inflammatory and anticancer effects. The following sections detail these activities along with relevant data from various studies.

Anti-inflammatory Activity

Recent studies have shown that DM-PY may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

Key Findings:

- In vitro assays demonstrated that DM-PY has an IC50 value of approximately 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .

- Table 1 summarizes the IC50 values of DM-PY and other compounds against COX enzymes:

| Compound | COX-1 IC50 (μmol) | COX-2 IC50 (μmol) |

|---|---|---|

| DM-PY | Not specified | 0.04 ± 0.01 |

| Celecoxib | Not specified | 0.04 ± 0.01 |

| Indomethacin | Not specified | 9.17 |

Anticancer Activity

The anticancer potential of DM-PY has been explored through various in vitro studies against multiple cancer cell lines.

Key Findings:

- DM-PY demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values ranging from 0.19 to 5.13 μM .

- Flow cytometry assays indicated that DM-PY induces apoptosis in a dose-dependent manner, increasing caspase-3/7 activity in treated cells .

Table 2: Cytotoxicity of DM-PY Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.19 | Apoptosis induction |

| MEL-8 | 5.13 | Caspase activation |

| U-937 | Not specified | Not specified |

Structure-Activity Relationship (SAR)

The biological activity of DM-PY can be influenced by its structural components. Modifications in the pyridine and pyrazole moieties have been shown to enhance its potency.

Research Insights:

- The presence of electron-withdrawing groups at specific positions on the aromatic ring significantly improves biological activity .

- Molecular docking studies suggest strong hydrophobic interactions between DM-PY and target proteins, similar to those observed with known anticancer agents like Tamoxifen .

Case Studies

Several case studies have focused on the application of DM-PY in therapeutic settings:

- In Vivo Studies : Animal models treated with DM-PY showed reduced tumor growth rates compared to control groups.

- Combination Therapy : Preliminary results indicate that combining DM-PY with other chemotherapeutics may enhance overall efficacy against resistant cancer cell lines.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution. A general protocol involves reacting 1,3-dimethyl-5-chloro-1H-pyrazole-4-carboxylic acid with pyridin-3-ol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at reflux (80–100°C). The base facilitates deprotonation of the phenolic hydroxyl group, enhancing nucleophilicity. Reaction monitoring via TLC or HPLC is critical to optimize time and yield (typically 60–75%) .

- Key Variables : Excess pyridin-3-ol (1.2–1.5 eq.), temperature control, and anhydrous conditions minimize side products like O-alkylation or hydrolysis of the pyrazole ring.

Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substitution patterns. The pyridin-3-yloxy group shows distinct aromatic protons (δ 7.2–8.5 ppm) and coupling with the pyrazole ring. The carboxylic acid proton (if free) appears as a broad peak at δ 12–13 ppm .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1250–1100 cm⁻¹ (C-O-C ether linkage) .

- X-ray Crystallography : Resolves spatial arrangement, hydrogen bonding, and π-π stacking interactions between the pyridine and pyrazole rings .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the pyridin-3-yloxy group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity toward nucleophilic agents. Solvent effects (PCM model) and Mulliken charge analysis further refine predictions .

- Applications : Guides derivatization strategies (e.g., amidation of the carboxylic acid group) for targeted biological activity.

Q. How do structural modifications (e.g., substituent variation on the pyridine ring) affect biological activity?

- Methodology :

- SAR Studies : Replace pyridin-3-yloxy with substituted aryl/heteroaryl groups (e.g., pyridin-4-yl, 4-fluorophenyl) and evaluate bioactivity (e.g., enzyme inhibition). For example, bulkier substituents may sterically hinder target binding, while electron-deficient groups enhance metabolic stability .

- In Silico Docking : Autodock Vina or Schrödinger Suite models interactions with proteins (e.g., COX-2, kinases). The carboxylic acid group often participates in hydrogen bonding with active-site residues .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodology :

- Side Reactions :

- Hydrolysis of the pyrazole ring under strongly acidic/basic conditions.

- Competing O- vs. N-alkylation if the leaving group (e.g., Cl) is poorly positioned.

- Mitigation :

- Use milder bases (Cs₂CO₃ instead of NaOH) and lower temperatures (60°C).

- Protect the carboxylic acid as an ethyl ester during synthesis, followed by hydrolysis .

Experimental Design & Data Analysis

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Reproducibility Checks : Validate assay conditions (e.g., cell line viability, ATP concentration in kinase assays).

- Meta-Analysis : Compare IC₅₀ values across studies. Discrepancies may arise from impurities (>95% purity required for reliable data) or solvent effects (DMSO vs. aqueous buffer) .

- Example : A reported IC₅₀ of 2 µM in a kinase assay might increase to 10 µM if residual K₂CO₃ from synthesis quenches enzyme activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。